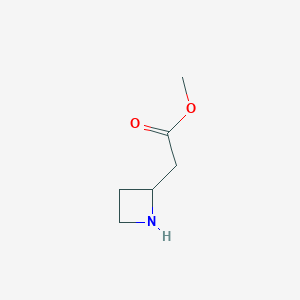

Methyl 2-(azetidin-2-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(azetidin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)4-5-2-3-7-5/h5,7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEYJVKCCZPPNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Chemical Reactivity and Transformative Derivatization of Methyl 2 Azetidin 2 Yl Acetate

Reactions Involving the Ester Functionality

The ester group in Methyl 2-(azetidin-2-yl)acetate is a primary site for modification, enabling the introduction of various functional groups through several classical transformations.

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic conditions, for instance, using lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water. nih.gov The resulting carboxylic acid is a key intermediate for further modifications, such as amidation or other coupling reactions.

Transesterification, while less commonly detailed for this specific molecule in the literature, follows standard protocols. Acid or base catalysis can be employed to exchange the methyl group for other alkyl or aryl groups, thereby modifying the steric and electronic properties of the ester.

Amidation of the ester group, or more commonly, the corresponding carboxylic acid obtained from hydrolysis, provides access to a wide array of amide derivatives. This transformation is crucial for building larger molecular architectures and is often a key step in the synthesis of biologically active compounds.

The reduction of the carboxylic ester group to the corresponding primary alcohol, 2-(azetidin-2-yl)ethanol, is another important derivatization pathway. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). A related reduction of an azetidinone derivative to its corresponding alcohol has been successfully demonstrated using sodium borohydride (B1222165) (NaBH₄) in methanol, suggesting that similar conditions could be applicable for the reduction of the ester in this compound. tandfonline.com This transformation opens up avenues for further functionalization of the resulting hydroxyl group.

Functionalization of the Azetidine (B1206935) Ring via C-H Activation and Cross-Coupling Reactions

Direct functionalization of the C-H bonds of the azetidine ring represents a modern and efficient approach to introduce molecular complexity. Palladium-catalyzed C-H activation has been successfully applied to the Cβ-H bonds of cyclic amines, including azetidines, to introduce aryl groups. nih.gov This strategy often employs a directing group to achieve high regioselectivity.

Cross-coupling reactions are also powerful tools for the derivatization of the azetidine scaffold. For instance, 3-iodoazetidines have been shown to participate in various cross-coupling reactions, allowing for the introduction of a wide range of substituents. researchgate.net While this example is for a 3-substituted azetidine, similar principles can be envisioned for appropriately functionalized derivatives of this compound. Nickel-catalyzed Suzuki cross-coupling reactions have also been developed for the functionalization of azetidines, demonstrating the broad utility of this class of reactions. acs.orgresearchgate.net

The table below provides an overview of representative functionalization reactions on the azetidine ring:

| Reaction Type | Catalyst/Reagents | Position of Functionalization | Reference |

| C-H Arylation | Pd(OAc)₂, AgOAc | Cβ | nih.gov |

| Suzuki Cross-Coupling | Nickel Catalyst | - | acs.orgresearchgate.net |

| Cross-Coupling | - | C3 | researchgate.net |

Stereochemical Control in Azetidine Ring Transformations

The inherent chirality of this compound at the C2 position serves as a powerful tool for directing the stereochemical outcome of subsequent chemical transformations on the azetidine ring. This stereocontrol is of paramount importance in the synthesis of complex molecules and pharmacologically active compounds where specific stereoisomers are required. Research has demonstrated that the existing stereocenter can influence the facial selectivity of reactions at other positions of the ring, leading to the preferential formation of one diastereomer over another.

A notable example of such stereochemical influence is observed in the C-H arylation of N-protected azetidine-2-carboxylic acids, which are close derivatives of this compound. The stereochemistry at the C2 position dictates the facial selectivity of the arylation at the C3 position. For instance, starting with D-azetidine-2-carboxylic acid, a palladium-catalyzed C(sp3)–H arylation using an 8-aminoquinoline (B160924) directing group proceeds with high stereospecificity to yield the cis-(2R,3S)-arylated azetidine. acs.org This remarkable level of control allows for the synthesis of all four possible stereoisomers of the 3-arylated product by selecting the appropriate enantiomer of the starting azetidine-2-carboxylic acid and the conditions for the removal of the directing group. acs.org

The stereocontrol is not limited to C-H functionalization. Diastereoselective alkylations of the azetidine ring have also been reported. For example, the α-lithiation of a 3-arylated N-protected azetidine, followed by quenching with an electrophile such as methyl iodide, can proceed with moderate diastereoselectivity. In one reported instance, this sequence led to the formation of the methylated product with a diastereomeric ratio of 3:1. uni-muenchen.de

These examples underscore the synthetic utility of the chiral scaffold of this compound and its derivatives. The C2-substituent acts as a stereochemical relay, enabling the controlled installation of new stereocenters on the azetidine ring.

Table 1: Stereochemical Control in the C3-Arylation of N-Acyl-azetidine-2-carboxylic Acid

| Starting Material Stereochemistry | Product Stereochemistry | Key Transformation | Reference |

|---|---|---|---|

| D-Azetidine-2-carboxylic acid derivative ((+)-enantiomer) | cis-(2R,3S)-3-Arylated azetidine | Directed C(sp3)–H Arylation | acs.org |

| L-Azetidine-2-carboxylic acid derivative ((-)-enantiomer) | cis-(2S,3R)-3-Arylated azetidine | Directed C(sp3)–H Arylation | acs.org |

Iv. Advanced Mechanistic Investigations of Methyl 2 Azetidin 2 Yl Acetate Reactions

Elucidation of Reaction Mechanisms in Azetidine (B1206935) Synthesis

The synthesis of the azetidine ring, a core component of methyl 2-(azetidin-2-yl)acetate, can be achieved through various mechanistic pathways. The choice of reactants and conditions dictates the operative mechanism, leading to the desired heterocyclic scaffold.

One prominent method is the Norrish-Yang photocyclization . This photochemical reaction involves an intramolecular 1,5-hydrogen atom transfer (HAT) from a carbon atom to an excited carbonyl group. beilstein-journals.org For instance, the cyclization of α-aminoacetophenones proceeds via a 1,4-biradical intermediate, which then undergoes ring closure to form the azetidinol (B8437883) scaffold. beilstein-journals.org The efficiency and outcome of this reaction are critically dependent on the nature of the protecting groups on the nitrogen atom, which can influence both the photochemical cyclization and subsequent reactions. beilstein-journals.org

Another powerful strategy involves the intramolecular cyclization of γ-amino alcohols or their derivatives . This process typically follows an SN2 mechanism, where the amino group acts as a nucleophile, displacing a leaving group at the γ-position. The stereochemistry of the starting material is often retained in the final product. For example, the reduction of azetidin-2-ones (β-lactams) to azetidines using reagents like lithium aluminium hydride (LiAlH4) or diborane (B8814927) proceeds with retention of the stereochemistry of the ring substituents. acs.orgwikipedia.org

Ring expansions and contractions also serve as routes to azetidines. For instance, N-tosylaziridines can undergo ring expansion with bromonitromethane (B42901) to yield 2-nitroazetidines with high regio- and diastereoselectivity. medwinpublishers.com Conversely, ring contraction of certain piperidine (B6355638) precursors can also lead to the formation of the azetidine ring. rsc.org

Furthermore, multi-component reactions offer efficient pathways to substituted azetidines. A notable example is a Y(OTf)3-catalyzed reaction that proceeds through an azomethine ylide intermediate. This ylide, generated from the C-C bond cleavage of a dicarboxylate, reacts with an isocyanide in a Ugi-type nucleophilic attack, followed by an internal trapping to construct the azetidine ring. rsc.org

The synthesis of functionalized azetidines, such as precursors to this compound, can also be achieved via the aza-Michael addition . For example, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with NH-heterocycles, catalyzed by a base like DBU, proceeds through the conjugate addition of the amine to the α,β-unsaturated ester, yielding 3-substituted azetidine derivatives. nih.gov

| Reaction Type | Key Intermediates/Steps | Typical Reactants | Reference |

| Norrish-Yang Cyclization | 1,5-Hydrogen Atom Transfer, 1,4-Biradical | α-Aminoacetophenones | beilstein-journals.org |

| Intramolecular SN2 | Nucleophilic displacement of leaving group | γ-Amino alcohols/halides | acs.orgwikipedia.org |

| Azomethine Ylide Cycloaddition | Azomethine ylide formation, Ugi-type attack | Dicarboxylates, isocyanides | rsc.org |

| Aza-Michael Addition | Conjugate addition of amine | α,β-Unsaturated esters, amines | nih.gov |

| Ring Expansion | Nucleophilic attack and rearrangement | N-Tosylaziridines, bromonitromethane | medwinpublishers.com |

Computational Studies on Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reaction mechanisms of azetidine synthesis and reactivity. These studies provide detailed information about reaction energy profiles, the geometries of transition states, and the stability of intermediates, which are often difficult to probe experimentally.

DFT calculations have been employed to rationalize the competition between different cyclization pathways. For example, in the electroreductive intramolecular coupling of α-iminoesters derived from aspartic and glutamic acids, calculations showed that the formation of an azetidine-3-one mixed ketal is preferred for the glutamic acid derivative over the formation of a six-membered ring. acs.org

In the context of ring-opening reactions, computational studies have been crucial for understanding catalyst behavior. For the asymmetric ring-opening of N-protected azetidines, DFT calculations supported a mechanism involving the reversible formation of a cis-azetidinium salt intermediate. thieme-connect.com These calculations helped to rationalize the role of the catalyst in stabilizing the dipolar transition state through electrostatic interactions, leading to high enantioselectivity. thieme-connect.com

Mechanistic hypotheses can also be tested and refined using computational methods. For the reaction of cyclic secondary amines with anomeric amide reagents, DFT calculations were used to evaluate the feasibility of different pathways. acs.org These studies showed that a direct C-H insertion mechanism to form a diaziridine intermediate was computationally infeasible due to a high activation barrier. Instead, the calculations supported a pathway involving the formation of an azomethine imine intermediate, which then rearranges to the observed products. acs.org For azetidines specifically, this pathway leads to the formation of cyclopropanes. acs.org

| Study Focus | Computational Method | Key Findings | Reference |

| Competing Cyclization Pathways | Density Functional Theory (DFT) | Calculated preference for azetidine formation over pyrrolidinone for certain substrates. | acs.org |

| Asymmetric Ring-Opening | Density Functional Theory (DFT) | Supported the formation of a cis-azetidinium salt intermediate and highlighted the role of catalyst-transition state interactions. | thieme-connect.com |

| Mechanistic Pathway Feasibility | Density Functional Theory (DFT) | Ruled out direct C-H insertion in favor of an azomethine imine intermediate pathway for reactions of cyclic amines. | acs.org |

Isotopic Labeling and Stereochemical Probing for Mechanistic Elucidation

Experimental techniques such as isotopic labeling and stereochemical analysis provide powerful evidence for proposed reaction mechanisms. By tracing the fate of isotopes or the stereochemical outcome of a reaction, chemists can gain unambiguous insights into bond-forming and bond-breaking steps.

Isotopic labeling studies have been instrumental in confirming mechanistic details of reactions related to azetidine synthesis. For instance, in the Staudinger synthesis of β-lactams (azetidin-2-ones), which are precursors to azetidines, isotopic labeling has been used to study the mechanism of the reaction between ketenes and imines. acs.org

In a study on the reactions of cyclic amines, 15N and 13C labeling were used to distinguish between three possible mechanisms for hydrazone formation from pyrrolidines. acs.org The experimental results, which showed exclusive labeling at the imine position, were consistent with the computationally predicted azomethine imine pathway and ruled out alternative mechanisms. acs.org While this study focused on pyrrolidines, the principles are directly applicable to investigating the mechanisms of related azetidine reactions.

Stereochemical probing is another critical tool. The diastereoselective hydrozirconation of certain unsaturated precursors has been used to synthesize cis-2,3-disubstituted azetidines, indicating a stereocontrolled addition process. rsc.org Similarly, the reduction of 3,4-disubstituted N-Boc-azetines using a palladium catalyst and hydrogen gas leads specifically to syn-2,3-disubstituted N-Boc azetidines, demonstrating the stereochemical course of the reduction. medwinpublishers.com The stereochemical outcome of the palladium-catalyzed ring contraction of vinyloxazolidinones to azetidines points to a fast epimerization of a π-allyl palladium complex intermediate. acs.org These examples highlight how the stereochemical outcome of a reaction can provide deep mechanistic understanding.

| Technique | System Studied | Mechanistic Insight | Reference |

| Isotopic Labeling | β-Lactam formation | Elucidation of the ketene-imine cycloaddition pathway. | acs.org |

| 15N and 13C Labeling | Hydrazone formation from pyrrolidine (B122466) | Confirmed an azomethine imine intermediate pathway. | acs.org |

| Stereochemical Probing | Hydrozirconation | Demonstrated stereoselective synthesis of cis-2,3-disubstituted azetidines. | rsc.org |

| Stereochemical Probing | Reduction of N-Boc-azetines | Showed formation of syn-2,3-disubstituted azetidines. | medwinpublishers.com |

| Stereochemical Probing | Pd-catalyzed ring contraction | Indicated a fast epimerization of a π-allyl palladium intermediate. | acs.org |

V. Computational and Theoretical Studies of Methyl 2 Azetidin 2 Yl Acetate and Its Derivatives

Quantum Chemical Calculations of Molecular Structure, Conformation, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Methyl 2-(azetidin-2-yl)acetate. These calculations, based on the principles of quantum mechanics, can accurately predict molecular geometries, conformational preferences, and the energetics associated with different molecular states.

Computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine optimized geometries, including bond lengths, bond angles, and dihedral angles. researchgate.net For this compound, these calculations can elucidate the puckering of the azetidine (B1206935) ring and the preferred orientation of the methyl acetate (B1210297) substituent relative to the ring. Using DFT, researchers can calculate the orbital energies of outermost electrons, which are influenced by the molecule's atomic groups and affect its properties. mit.edu

Energetics and Stability: Quantum chemical calculations are crucial for determining the relative energies of different conformations and the energy barriers for interconversion. For instance, the collagen-like near-extended conformation is energetically less favorable for the azetidine residue compared to proline, which contributes to the destabilization of the collagen triple helix when Aze is substituted for proline. nih.gov Furthermore, theoretical studies on the formation of azetidine rings have used methods like MPWB1K and B3LYP to calculate energy barriers, showing favorable pathways in the triplet excited state. nih.govacs.org These calculations can also predict molecular properties such as molecular electrostatic potential (MESP), which identifies reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

| Computational Method | Primary Application | Information Obtained | Reference Example |

|---|---|---|---|

| Density Functional Theory (DFT) (e.g., B3LYP) | Geometry Optimization, Reaction Mechanisms, Electronic Properties | Bond lengths, bond angles, dihedral angles, transition state energies, orbital energies, MESP | researchgate.netnih.govacs.org |

| Hartree-Fock (HF) | Initial Geometry Optimization, Wavefunction Calculation | Molecular orbitals, electronic energies | researchgate.net |

| Møller-Plesset Perturbation Theory (e.g., MP2) | High-accuracy Energy Calculations | More accurate correlation energies for refined structural and energetic analysis | researchgate.net |

| Complete Basis Set (CBS) Methods (e.g., CBS-QB3) | High-accuracy Thermochemical Data | Enthalpies of formation, activation energies | researchgate.net |

Molecular Docking and Dynamics Simulations with Research-Relevant Biological Targets (In Silico)

In silico techniques such as molecular docking and molecular dynamics (MD) simulations are powerful methods for exploring how azetidine derivatives interact with biological macromolecules. These studies are pivotal in drug discovery, providing predictions of binding affinity and mechanism of action at a molecular level.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This computational technique scores the binding poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic interactions, yielding metrics like binding energy or a docking score. Numerous studies have used docking to evaluate the potential of azetidine derivatives as inhibitors of various biological targets. For example, azetidin-2-one (B1220530) derivatives have been docked against the colchicine (B1669291) binding site of human α/β-tubulin to explore their potential as anticancer agents. nih.gov Other research has focused on docking azetidine derivatives into the active sites of the epidermal growth factor receptor (EGFR) tyrosine kinase and various bacterial enzymes to assess their anti-proliferative and antibacterial potential, respectively. researchgate.netijper.orgresearchgate.net These studies often identify key amino acid residues responsible for binding and help rationalize the observed biological activity. ijper.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted protein-ligand complex over time. By simulating the movements of atoms in the complex, MD provides insights into the dynamic nature of the binding and the conformational changes that may occur. A stable complex in an MD simulation, characterized by low root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values, lends confidence to the docking results. nih.govmdpi.com For instance, MD simulations have been used to confirm the stable binding of azetidin-2-one derivatives within the EGFR active site and to study the stability of novel cholinesterase inhibitors. researchgate.netnih.gov These simulations can vividly illustrate the nature of the small molecule in the protein's binding pocket and evaluate the binding stability at an atomistic level. nih.gov

| Azetidine Derivative Class | Biological Target | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|---|

| Azetidin-2-ones | Human α/β-tubulin | Anticancer | Predicted affinity for the colchicine binding site, involving key amino acid interactions. | nih.gov |

| Azetidin-2-ones | Epidermal Growth Factor Receptor (EGFR) | Anticancer | Derivatives showed satisfactory binding contact, with some having better fitness scores than the reference ligand erlotinib. | researchgate.netf1000research.com |

| Furan-azetidinone hybrids | E. coli Enoyl Reductase | Antibacterial | High docking scores with pi-pi stacking interactions observed with key phenylalanine and tyrosine residues. | ijper.org |

| Azetidine-2-carbonitriles | Plasmodium falciparum Dihydroorotate Dehydrogenase (Pf-DHODH) | Antimalarial | Designed derivatives showed high binding energy with the target enzyme. | nih.gov |

| N-substituted azetidinones | β-tubulin | Anticancer | Compounds showed minimum binding energy and good affinity towards the active pocket. | medwinpublishers.com |

Prediction of Reactivity, Selectivity, and Strain Energy via Computational Methods

The reactivity of azetidines is significantly influenced by their inherent ring strain. Computational methods are essential for quantifying this strain and predicting how it governs the molecule's chemical behavior, including reaction rates and selectivity.

Strain Energy: The azetidine ring possesses a considerable ring strain of approximately 25.4 kcal/mol. rsc.org This value lies between the higher strain of aziridines (27.7 kcal/mol) and the lower strain of pyrrolidines (5.4 kcal/mol), giving azetidines a unique balance of stability and reactivity. rsc.org Computational models, such as those employing isodesmic and homodesmotic reactions, are used to calculate this conventional strain energy. researchgate.net These theoretical calculations provide a quantitative basis for understanding why azetidines undergo ring-opening reactions more readily than their five-membered counterparts.

Reactivity and Selectivity: Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energy barriers. This information is critical for predicting the feasibility and outcome of a chemical reaction. For example, theoretical studies have explained why the formation of azetidine can be kinetically favored over other products by comparing the energy barriers of competing reaction pathways. nih.govacs.org The distinguishing feature in the formation of azetidine compared to oxetane (B1205548) in one studied reaction is a low-barrier, exothermic intermediate step that shifts the energy balance toward azetidine formation. acs.org

Furthermore, computational models can predict the regio- and site-selectivity of reactions involving the azetidine ring. nih.govrsc.org By analyzing the electronic structure and steric factors of the reactants and transition states, these models can determine which atoms are most likely to participate in a reaction. For instance, studies on the photo-oxidation and photoreduction of azetidine derivatives have used quantum-chemical calculations to determine reaction profiles, showing that one-electron reduction can dramatically facilitate the ring-opening of the azetidine heterocycle. csic.es These predictive capabilities are invaluable for designing efficient and selective synthetic routes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Azetidine Derivatives in Research Contexts

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of compounds with their biological activities. ijpsr.comresearchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating drug discovery.

QSAR Model Development: A QSAR study begins with a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including its topology (e.g., molecular connectivity indices), electronic properties (e.g., partial charges), and steric or 3D properties (e.g., molecular shape). researchgate.netnih.gov Statistical methods, most commonly multiple linear regression (MLR), are then used to build a mathematical equation that relates the descriptors to the biological activity. nih.govresearchgate.net

Applications in Azetidine Research: Several QSAR studies have been successfully applied to series of azetidine derivatives. For instance, QSAR models have been developed for azetidin-2-one derivatives to predict their antimicrobial activity. researchgate.netnih.gov These studies identified that topological parameters and molecular connectivity indices were key governors of antibacterial and antifungal activities. nih.gov Another study on azetidine-2-carbonitriles developed a robust QSAR model for antimalarial activity, which was then used to guide the design of sixteen new derivatives with potentially enhanced activity. nih.gov The validity and predictive power of these models are rigorously assessed using statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.govresearchgate.net

| Derivative Class | Biological Activity | Key Descriptor Types | Statistical Significance (Example) | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazol-2-yl azetidin-2-one | Antimicrobial | Thermodynamic (Total energy, LogP), Steric (Molar refractivity) | R² = 0.8040, Q² = 0.6189 | researchgate.net |

| Azetidine-2-carbonitriles | Antimalarial (anti-P. falciparum) | Topological (SpMax2_Bhp weighted by polarizability) | R² = 0.9465, Q²cv = 0.8981, R²pred = 0.6915 | nih.gov |

| 2-Azetidinones from hippuric acid | Antimicrobial | Topological (Balaban index J, molecular connectivity indices ⁰χv, ¹χv) | Models indicated governance by these parameters. | nih.gov |

| Thiazolidine-4-ones | Antitubercular | MLFER_S, GATSe2, Shal, SpMAD_Dzs | R² = 0.9092 | nih.gov |

Vi. Exploration of Biological Interactions and Structure Activity Relationships Sar in Research Models

Design and Synthesis of Methyl 2-(azetidin-2-yl)acetate Analogues for SAR Studies

The design and synthesis of analogues of this compound are pivotal for elucidating structure-activity relationships. Researchers have systematically modified the core structure to probe interactions with biological targets. These modifications often involve substitutions at the N1 position and C3 and C4 of the azetidine (B1206935) ring, as well as alterations to the acetate (B1210297) side chain. acs.orgnih.govacs.org

For instance, a series of (R)-azetidine-2-carboxamide analogues were developed to optimize previously identified proline-based STAT3 inhibitors. This strategic shift from a proline to an azetidine core marked a significant advancement in achieving sub-micromolar potency. nih.gov Similarly, the synthesis of azetidine derivatives as conformationally constrained GABA or beta-alanine (B559535) analogues has been a key strategy in developing novel GABA uptake inhibitors. nih.govsigmaaldrich.com

The synthesis of these analogues often involves multi-step sequences starting from commercially available chiral building blocks. rsc.orgnih.govresearchgate.net For example, enantiopure azetidine-2-carboxylic acids can be prepared through the hydrolysis of corresponding 2-cyanoazetidines. acs.org Another approach involves the intramolecular Mitsunobu reaction to create azetidine iminosugars from D-glucose. rsc.org These synthetic strategies allow for the creation of diverse libraries of compounds for biological evaluation. tandfonline.com

In Vitro Enzyme Inhibition Studies with Purified Proteins (e.g., Elastases, Kinases)

Analogues of this compound have been subjected to in vitro enzyme inhibition studies, revealing potent activity against various enzymes, including elastases and kinases.

Elastase Inhibition:

Azetidine-2,4-diones, also known as 4-oxo-β-lactams, have been identified as a novel class of elastase inhibitors. nih.govacs.orgresearchgate.net These compounds act as time-dependent, irreversible inhibitors of serine proteases by acylating the active site serine. acs.org Structure-activity relationship studies have shown that electron-withdrawing substituents on the N-aryl group increase the rate of enzyme acylation. nih.govacs.org For example, compound 2i was found to be a highly potent inhibitor of both porcine pancreatic elastase (PPE) and human leukocyte elastase (HLE), with a second-order rate constant for HLE inactivation of approximately 5 x 10^5 M⁻¹s⁻¹. nih.govacs.org Further studies on N-functionalized derivatives revealed that those containing a thioether function at the para position of the N-aryl ring exhibited improved inhibitory potency, with kon values ranging from 1.2 × 10^6 to 3.2 × 10^6 M⁻¹s⁻¹ and Ki values as low as 0.50 to 9.5 nM. acs.org

Table 1: Inhibition of Human Leukocyte Elastase (HLE) by Azetidine-2,4-dione (B14163061) Analogues acs.org

| Compound | Substituent | kon (M-1s-1) | Ki (nM) |

|---|---|---|---|

| 3c | N-phenyl | 137-fold higher than 3j | - |

| 3j | N-benzyl | - | - |

| 6e-j | N-aryl with thioether | 1.2 x 106 - 3.2 x 106 | 0.50 - 9.5 |

This table is for illustrative purposes and based on the trends described in the source.

Kinase and Other Enzyme Inhibition:

Azetidine-based compounds have also shown promise as inhibitors of other enzymes. For example, (R)-azetidine-2-carboxamide analogues have emerged as potent STAT3 inhibitors with sub-micromolar IC50 values. nih.govacs.org Specifically, compounds 5a, 5o, and 8i demonstrated IC50 values of 0.55, 0.38, and 0.34 μM, respectively, against STAT3. nih.gov Furthermore, azetidine derivatives have been investigated as inhibitors of gelatinases (MMP-2 and MMP-9) and fatty acid amide hydrolase (hFAAH). tandfonline.comnih.gov A series of 4-alkylidene-β-lactams showed selective inhibition of leukocyte elastase and gelatinase MMP-2, with the lowest IC50 values being 4 µM and 60 µM, respectively. nih.gov

Receptor Binding Affinity Investigations in Recombinant Systems

The affinity of azetidine-based compounds for specific receptors is a key aspect of their biological characterization. These investigations are often carried out using recombinant systems that express the target receptor.

For example, azetidin-2-ylacetic acid derivatives with lipophilic residues like 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moieties have been evaluated for their affinity to GABA transporters (GAT-1 and GAT-3). nih.gov These studies identified compounds with high potency at GAT-1, with IC50 values of 2.83 ± 0.67 µM and 2.01 ± 0.77 µM, respectively. nih.gov

In the context of cancer research, a novel family of benzothiophene (B83047) selective estrogen receptor degraders (SERDs) with a basic amino side arm, including azetidine-containing analogues, were synthesized. nih.gov These compounds maintained high-affinity binding to the estrogen receptor α (ERα) and demonstrated potent efficacy in cell lines resistant to endocrine therapy. nih.gov Isothermal titration calorimetry has also been used to confirm the high-affinity binding of azetidine-based STAT3 inhibitors to the STAT3 protein, with KD values in the nanomolar range. nih.gov

Cellular Uptake and Subcellular Distribution Studies in Model Cell Lines

Understanding the cellular uptake and subcellular distribution of azetidine-containing compounds is crucial for interpreting their biological activity. Studies using model cell lines help to elucidate these processes.

L-azetidine-2-carboxylic acid (AZC), a proline analogue, has been used to study the relationship between protein synthesis and ion transport. nih.gov Research showed that AZC is taken up by barley roots and inhibits the release of ions to the xylem, suggesting an effect on the process of release from the symplast to the xylem. nih.gov In another study, the proline analogue L-azetidine-2-carboxylic acid was found to induce ER stress and did not trigger calcium release from the ER but did appear to reduce the cytosolic calcium increase induced by thapsigargin. nih.gov

Furthermore, modifications to the azetidine structure have been made to improve cell membrane permeability. For instance, in the development of STAT3 inhibitors, carboxylate methyl esters and other analogues were synthesized to address issues of cellular potency, as the charged carboxylate group can limit cellular uptake. nih.govacs.org

Modulation of Specific Biological Pathways in Cellular and Biochemical Assays (e.g., Antimicrobial, Antineoplastic, without clinical implications)

Azetidine derivatives have demonstrated the ability to modulate various biological pathways in cellular and biochemical assays, leading to antimicrobial and antineoplastic effects in research settings.

Antimicrobial Activity:

A series of 2-azetidinone derivatives synthesized from hippuric acid were evaluated for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov Compound 4, N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide, was identified as the most potent antimicrobial agent in this series. nih.gov Another study focused on AZT-based cationic small molecules designed to mimic antimicrobial peptides. nih.gov Compound ADG-2e from this series showed remarkable potency against drug-resistant bacterial strains. nih.gov

Antineoplastic Activity:

In the realm of oncology research, azetidine derivatives have shown significant antineoplastic potential. The same series of 2-azetidinone derivatives mentioned above also exhibited anticancer activity against MCF-7 breast cancer cell lines, with N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide (compound 17) being the most potent. nih.gov

The STAT3 inhibitors based on the (R)-azetidine-2-carboxamide scaffold have been shown to inhibit constitutive STAT3 phosphorylation and DNA-binding activity in human breast cancer cells. nih.gov Treatment of breast cancer cells with these inhibitors led to a reduction in viable cells, inhibition of cell growth and colony survival, and induction of apoptosis. nih.gov Furthermore, azetidine derivatives have been investigated for their ability to regulate metastasis. Treatment of metastatic breast cancer cells (MDA-MB-231) with the antibacterial compound ADG-2e suppressed tumor cell migration. nih.gov

Table 2: Biological Activities of Selected Azetidine Derivatives in Research Models

| Compound/Derivative Class | Biological Target/Assay | Observed Effect | Reference |

|---|---|---|---|

| N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4) | Antimicrobial Assay | Potent activity against Gram-positive and Gram-negative bacteria and fungi. | nih.gov |

| N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide (17) | Anticancer Assay (MCF-7 cells) | Most potent anticancer agent in the series. | nih.gov |

| (R)-azetidine-2-carboxamide analogues (5a, 5o, 8i) | STAT3 Inhibition | Sub-micromolar IC50 values; inhibition of cancer cell growth and survival. | nih.gov |

Structure-Activity Relationships of the Azetidine Core in Defined Biological Research Systems

The structure-activity relationships (SAR) of the azetidine core are a recurring theme in the exploration of its biological potential. The specific stereochemistry and substitution patterns on the azetidine ring are critical determinants of activity.

For STAT3 inhibitors, the (R)-enantiomer of azetidine-2-carboxamide (B111606) was found to be more potent than the (S)-enantiomer, and changing the core from an azetidine-2-carboxamide to an azetidine-3-carboxamide (B1289449) resulted in a loss of activity. acs.org This highlights the precise spatial arrangement required for effective binding to the target.

In the context of GABA uptake inhibitors, the position of the carboxylic acid moiety on the azetidine ring and the nature of the lipophilic groups attached to the nitrogen atom strongly influence the inhibitory potency at GAT-1 and GAT-3 transporters. nih.govresearchgate.net Azetidin-2-ylacetic acid derivatives were found to be the most potent GAT-1 inhibitors, while a β-alanine analogue with a substituent at the 3-position of the azetidine ring was the most potent GAT-3 inhibitor. nih.gov

Similarly, for elastase inhibitors based on the azetidine-2,4-dione scaffold, the substituents at both the C-3 and N-1 positions are crucial for optimal molecular recognition by the enzyme. acs.org The presence of electron-withdrawing groups on the N-aryl ring enhances the reactivity of the β-lactam and thus the inhibitory potency. nih.govacs.org

These examples underscore the importance of the azetidine core as a versatile and tunable scaffold in medicinal chemistry, where subtle structural modifications can lead to significant changes in biological activity and selectivity. nih.gov

Vii. Methyl 2 Azetidin 2 Yl Acetate As a Chiral Building Block and Synthetic Scaffold

Application in the Stereoselective Synthesis of Complex Natural Product Fragments

The rigid framework of azetidine-2-carboxylic acid, the direct precursor to Methyl 2-(azetidin-2-yl)acetate, makes it an attractive starting material for the stereoselective synthesis of various natural products and their analogues. Chemists utilize its inherent chirality to construct complex polycyclic systems with high degrees of stereocontrol.

One notable example is its application in the synthesis of iminosugars, such as (+)-lentiginosine. nih.gov This natural product is a potent inhibitor of amyloglucosidase. nih.gov Syntheses have been developed that utilize enantiopure building blocks to construct the core indolizidine structure of lentiginosine. nih.govresearchgate.net While some routes start from materials like tartaric acid, others leverage the stereochemistry of amino acid precursors to build the required heterocyclic systems. nih.gov

Another relevant natural product is polyoximic acid, a degradation product of polyoxins, which are potent inhibitors of chitin (B13524) synthetase. acs.org The core of polyoximic acid is trans-3-ethylidene-L-azetidine-2-carboxylic acid. acs.org Synthetic strategies have been developed where the azetidine (B1206935) ring is formed via rhodium-catalyzed carbene insertion into an N-H bond of a diazoketone derived from D-serine, showcasing a method to create the functionalized azetidine core. acs.org

| Target Natural Product Fragment | Precursor/Key Building Block | Key Synthetic Step | Reference |

| (+)-Lentiginosine | Enantiopure pyrroline (B1223166) N-oxide / L-tartaric acid | Diastereoselective nucleophilic addition | nih.gov |

| Polyoximic Acid | Diazoketone from D-serine | Rh-catalyzed N-H carbene insertion | acs.org |

| 2-Hydroxyalkylated azetidine-2-carboxylic acids | (S)-Azetidine-2-carboxylic acid derivative | Stereoselective alkylation of oxazolidinone carbanion | acs.org |

Utility in Asymmetric Synthesis of Other Bioactive Molecules

Beyond natural products, the azetidine scaffold is a key component in a variety of synthetic bioactive molecules. The conformational constraints imposed by the four-membered ring can lead to enhanced biological activity and selectivity. enamine.net Azetidine-containing building blocks are increasingly used in drug design to explore new chemical space and improve properties like metabolic stability. nih.gov

For instance, azetidine-2-carboxylic acid derivatives are used as non-natural amino acids in peptidomimetics. acs.org The stereoselective alkylation of derivatives of (S)-azetidine-2-carboxylic acid can produce 2-hydroxyalkylated products, which are analogues of d-allo-threonines, with high diastereoselectivity. acs.org These modified amino acids can be incorporated into peptides to alter their conformation and biological function.

Furthermore, azetidine derivatives have been explored for their potential as inhibitors of various enzymes. While many reported tryptase inhibitors are derived from azetidin-3-one (B1332698) or 2-azepanone, the underlying principle of using a constrained cyclic scaffold to achieve potent and selective inhibition is a central theme in medicinal chemistry. acs.orgresearchgate.net The development of synthetic routes to functionalized azetidines allows for the creation of diverse libraries of compounds for screening against various biological targets. nih.govnih.gov

| Bioactive Molecule Class | Role of Azetidine Building Block | Synthetic Approach | Reference |

| Peptidomimetics | Serves as a constrained, non-natural amino acid | Stereoselective alkylation of an azetidine-derived oxazolidinone | acs.org |

| CNS-focused Libraries | Core scaffold for fused, bridged, and spirocyclic systems | Diversification of a densely functionalized azetidine ring system | nih.govacs.org |

| Enzyme Inhibitors | Rigid scaffold to orient functional groups for binding | Incorporation into larger molecules for biological screening | acs.orgresearchgate.net |

Design of Novel Scaffolds Incorporating the Azetidine Moiety for Chemical Probe Development

The unique structural properties of the azetidine ring make it an excellent foundation for the design of novel molecular scaffolds used in the development of chemical probes and drug discovery libraries. nih.govacs.org Diversity-oriented synthesis (DOS) strategies often employ azetidine cores to rapidly generate collections of structurally diverse molecules, including fused, bridged, and spirocyclic systems. nih.govnih.gov These libraries are then used to probe biological systems and identify new lead compounds.

Researchers have developed robust methods to synthesize densely functionalized azetidines from accessible starting materials like β-amino alcohols. nih.govacs.org These functionalized azetidines serve as hubs that can be elaborated through various chemical transformations, such as ring-closing metathesis to form fused eight-membered rings or reactions to create novel spirocyclic azetidines. nih.gov These scaffolds often embed desirable pharmacophoric motifs, such as the phenethylamine (B48288) backbone, which is common in CNS-active agents. nih.gov

More recently, azetidine sulfonyl fluorides (ASFs) have emerged as novel reagents for chemical probe development. acs.org These compounds can act as precursors to reactive intermediates that couple with a wide range of nucleophiles under mild conditions. This chemistry allows for the facile incorporation of the azetidine motif into drug analogues and linker motifs for technologies like Proteolysis Targeting Chimeras (PROTACs). acs.org

| Scaffold Type | Synthetic Strategy | Application | Reference(s) |

| Fused, Bridged, Spirocyclic Azetidines | Diversity-oriented synthesis from functionalized 2-cyanoazetidines | CNS-focused lead-like libraries | nih.govnih.govacs.org |

| 1,3-Disubstituted Azetidines | Alkylation of primary amines with in situ generated bis-triflates | General building blocks | organic-chemistry.org |

| Azetidine Sulfonyl Fluoride (ASF) Derivatives | Defluorosulfonylation reaction with various nucleophiles | Linker motifs, PROTACs, drug analogues | acs.org |

Role in Ligand Design for Asymmetric Catalysis

Derivatives of chiral azetidines are highly effective as ligands in asymmetric catalysis, where they can induce high levels of stereoselectivity in a variety of chemical transformations. The rigid, concave geometry of certain azetidine derivatives makes them excellent platforms for creating a well-defined chiral environment around a metal center. nih.govnih.gov

A prominent example is the use of single-enantiomer, 2,4-cis-disubstituted amino azetidines as ligands for copper-catalyzed Henry (nitroaldol) reactions. nih.govnih.gov In these systems, the azetidine ligand chelates to the copper(II) center, and the substituent at the 2-position can effectively shield one face of the reactive intermediate, directing the incoming nucleophile to the opposite face. This results in the formation of β-nitroalcohols with exceptional enantiomeric excess, often exceeding 99% ee for reactions involving alkyl aldehydes. nih.govnih.gov Computational studies have highlighted the critical role of the ligand's substituents in determining the stereochemical outcome. nih.gov The success of these ligands demonstrates the power of the azetidine scaffold to create a rigid and predictable catalytic pocket, outperforming more flexible ligand systems in certain applications. nih.govnih.gov

| Ligand Type | Catalytic Reaction | Metal | Key Findings | Reference(s) |

| 2,4-cis-disubstituted amino azetidines | Henry (nitroaldol) reaction | Copper(II) | Excellent enantioselectivity (>99% ee) for alkyl aldehydes. Ligand's concave shape creates a rigid catalytic platform. | nih.govnih.govresearchgate.net |

| Chiral N,N'-dioxide azetidinium complexes | Asymmetric ring-opening of azetidiniums | Magnesium(II) | Ligand structure controls diastereoselectivity (syn vs. anti products). | nih.gov |

Viii. Emerging Research Frontiers and Future Directions for Methyl 2 Azetidin 2 Yl Acetate Chemistry

Development of Novel Catalytic Methods for Azetidine (B1206935) Functionalization

The synthesis and functionalization of the azetidine core remain a central challenge and a vibrant area of research due to the ring's inherent strain. medwinpublishers.comrsc.org Overcoming this challenge is key to accessing a wider array of complex molecules. Recent progress has focused on the development of sophisticated catalytic methods that allow for precise and efficient modification of the azetidine ring.

Palladium-catalyzed reactions have emerged as a powerful tool for intramolecular C-H amination, enabling the synthesis of functionalized azetidines from readily available amine substrates. rsc.org This method utilizes a palladium(II) catalyst in conjunction with an oxidant to facilitate the formation of the strained four-membered ring. rsc.org Another significant advancement involves the copper-catalyzed alkylation of highly strained precursors like 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents, which provides rapid access to bis-functionalized azetidines. rsc.org This strategy is notable for its ability to introduce a variety of substituents, including alkyl, allyl, and vinyl groups. rsc.org

Furthermore, Lewis acid catalysis is being explored for regioselective reactions. For instance, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to catalyze the intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines with high regioselectivity and yield. rsc.org This method is tolerant of various functional groups, highlighting its potential for broad application. rsc.org

A summary of selected modern catalytic approaches for azetidine synthesis and functionalization is presented below.

| Catalytic System | Reaction Type | Substrate Example | Product Type | Key Advantage |

| Palladium(II) / Oxidant | Intramolecular γ-C(sp³)–H Amination | Picolinamide-protected amines | Functionalized Azetidines | Utilizes unactivated C-H bonds |

| Copper(II) Triflate / Organometal Reagent | Alkylation / Ring-opening | 1-Azabicyclo[1.1.0]butane | 1,3-Disubstituted Azetidines | Rapid access to bis-functionalization |

| Lanthanum(III) Triflate | Intramolecular Aminolysis | cis-3,4-Epoxy amines | Hydroxy-substituted Azetidines | High regioselectivity and yield |

| Relay Catalysis (Lewis Acid / (Hypo)iodite) | [3+1] Annulation | Cyclopropane 1,1-diesters & Aromatic amines | Substituted Azetidines | Access to biologically important scaffolds |

This table summarizes findings from recent studies on novel catalytic methods for azetidine synthesis. rsc.orgrsc.orgrsc.org

These evolving catalytic strategies are critical for expanding the chemical space accessible from azetidine-based starting materials like Methyl 2-(azetidin-2-yl)acetate, paving the way for the creation of novel and structurally diverse molecules.

Integration of this compound in Supramolecular Chemistry Research

While the application of azetidine derivatives is well-established in medicinal chemistry, their integration into supramolecular chemistry is a less explored but promising frontier. Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions (e.g., hydrogen bonding, host-guest interactions). The defined three-dimensional structure and hydrogen bonding capabilities of the azetidine ring present in this compound suggest its potential as a valuable component in the construction of larger, ordered assemblies.

Research into related heterocyclic systems provides a conceptual basis. For example, specific host-guest recognition motifs have been developed using macrocycles like pillar[n]arenes with various guest molecules, sometimes involving nitrogen-containing heterocycles. rsc.org These systems rely on precise geometric and electronic complementarity between the host and guest. The rigid, polar nature of the azetidine ring could be exploited to create specific binding interactions within such host-guest complexes or to direct the self-assembly of molecules into larger architectures like polypseudorotaxanes. rsc.org However, specific studies detailing the use of this compound or closely related simple azetidines in supramolecular assemblies are not extensively documented in the current literature. The exploration of its capacity to act as a guest molecule or as a key structural element in self-assembling systems remains a significant area for future investigation.

Advanced In Silico Screening and Rational Design Strategies for Compound Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, and its application to azetidine-containing compounds is a rapidly advancing field. In silico methods, including molecular docking, ADME (absorption, distribution, metabolism, and excretion) prediction, and molecular dynamics simulations, are being used to rationally design and optimize derivatives of scaffolds like this compound for specific biological targets. medwinpublishers.comrsc.orgacs.org

These computational strategies allow researchers to:

Predict Binding Affinity: Molecular docking studies can predict how azetidine derivatives will bind to the active site of a target protein, such as the epidermal growth factor receptor (EGFR) or polymerase Theta. acs.orgnih.gov This helps in prioritizing which compounds to synthesize and test. acs.org

Evaluate Drug-Likeness: In silico tools like Swiss-ADME can calculate key physicochemical properties (e.g., molecular weight, lipophilicity, polar surface area) and predict whether a molecule is likely to have good oral bioavailability and metabolic stability. rsc.orgnih.gov

Optimize for Specific Properties: By analyzing structure-activity relationships (SAR) computationally, chemists can make targeted modifications to a lead compound to improve its potency, selectivity, or pharmacokinetic profile. nih.gov For example, AI-enabled platforms have been used to develop 3-hydroxymethyl-azetidine derivatives as potent inhibitors, demonstrating how computational tools can guide precise molecular modifications. nih.gov

Recent research has successfully applied these methods to various azetidine derivatives, leading to the identification of promising candidates for anticancer and other therapeutic applications. medwinpublishers.comnih.gov

| In Silico Technique | Application for Azetidine Derivatives | Target Example | Outcome |

| Molecular Docking | Prediction of binding mode and affinity | EGFR Tyrosine Kinase | Identification of potent anti-proliferative agents |

| ADME Prediction | Assessment of drug-like properties | N/A | Selection of compounds with favorable pharmacokinetics |

| Molecular Dynamics | Simulation of protein-ligand stability | EGFR Active Site | Confirmation of stable binding interactions |

| AI-Enabled Design | Scaffold optimization | Polymerase Theta (Polθ) | Development of potent and metabolically stable inhibitors |

This table showcases the application of various in silico methods to the design and optimization of azetidine derivatives as reported in recent studies. medwinpublishers.comrsc.orgacs.orgnih.gov

The continued development and integration of these advanced computational models will undoubtedly accelerate the discovery of new and improved therapeutic agents based on the this compound scaffold.

Exploration of Undiscovered Reactivity Patterns and Rearrangements

The chemistry of azetidines is largely dictated by their significant ring strain (approx. 25.4 kcal/mol), which makes them more reactive than their five-membered pyrrolidine (B122466) counterparts but more stable and easier to handle than three-membered aziridines. rsc.org This unique reactivity profile opens the door to novel chemical transformations and rearrangements that are not accessible with other saturated heterocycles.

Current research is focused on harnessing this strain in new ways. youtube.com For example, ring-opening reactions of azetidines can be triggered under specific conditions to access other important heterocyclic structures, such as 1,3-oxazinan-2-ones, which are also privileged motifs in medicinal chemistry. rsc.org Another area of active investigation is the rearrangement of substituted azetidinones. For instance, 3-(chloromethyl)azetidin-2-ones can be efficiently rearranged into azetidine-3-carboxylic acid esters upon treatment with alkoxides. jst.go.jp

The study of [2+2] cycloaddition reactions to form the azetidine ring, such as the Staudinger ketene-imine reaction, continues to yield surprising results, including the occasional formation of unexpected products like azet-2(1H)-ones instead of the saturated azetidin-2-ones. Understanding the mechanisms that control these divergent reaction pathways is a key goal. The exploration of such novel reactivity patterns and rearrangements will expand the synthetic utility of azetidine building blocks, allowing for their transformation into a wider variety of complex molecular architectures. jst.go.jp

Potential as a Molecular Probe in Chemical Biology and Mechanistic Studies

The compact and rigid structure of the azetidine ring makes it an excellent scaffold for the design of molecular probes. These specialized molecules are used to study biological processes, identify protein targets, and elucidate reaction mechanisms. Derivatives of this compound are being developed for several such applications.

One major area is the development of fluorescent probes. By attaching a fluorophore to an azetidine-containing molecule, researchers can create tools for fluorescence imaging. Azetidine-containing heterospirocycles have been shown to enhance the performance of fluorophores, improving properties like brightness and cell permeability, which are critical for high-quality imaging applications.

Azetidine derivatives are also being used to create probes for activity-based protein profiling (ABPP). ABPP uses reactive probes to covalently label active enzymes in complex biological systems. A library of stereochemically defined azetidine probes was recently synthesized and used to identify proteins in human cancer cells that were liganded with high stereo- and chemo-selectivity.

Furthermore, azetidine amides have been developed as potent and selective inhibitors of the STAT3 protein. These inhibitors can be used as chemical probes to investigate the roles of STAT3 signaling in diseases like cancer. By observing the cellular effects of blocking STAT3 with these specific molecules, researchers can gain a deeper understanding of its biological function. The development of such probes is a testament to the versatility of the azetidine scaffold in creating sophisticated tools for chemical biology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(azetidin-2-yl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling azetidine derivatives with ester precursors. For example, intermediate (2R*,2′S)-35 can be crystallized from water/ethanol to yield this compound derivatives with 57% efficiency under Method B. Key parameters include temperature control (20–25°C) and solvent selection (aqueous ethanol). LC-MS and / NMR are critical for verifying purity and stereochemistry . For stereospecific synthesis, Method E (e.g., starting from (2S,2′R)-7) achieves 75–90% yields using ion exchange chromatography .

| Reaction Condition | Yield | Key Analytical Tools |

|---|---|---|

| Method B (water/ethanol) | 57% | LC-MS, NMR |

| Method E (ion exchange) | 75–90% | HPLC, NMR |

Q. How is the structural characterization of this compound performed?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard for resolving stereochemistry. For example, NMR (600 MHz) reveals distinct peaks for azetidine protons (δ 4.84–4.81 ppm) and ester methyl groups (δ 1.37 ppm). Polar surface area (52.32 Å) and rotatable bonds (3) are calculated using software like JChem to predict molecular interactions .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and consult a physician. Waste must be segregated and disposed via certified biohazard services. LC-MS monitoring ensures no residual toxicity in lab environments .

Advanced Research Questions

Q. How do stereochemical variations in this compound derivatives affect biological activity?

- Methodological Answer : Stereoisomers (e.g., (2S,2′S)-6 vs. (2R,2′R)-7) show divergent binding to targets like hGAT3. For instance, (2S,2′S)-6b inhibits hGAT3 with IC values 10-fold lower than its enantiomer, confirmed via enzymatic assays. NMR chemical shifts (e.g., δ 7.79 ppm for aromatic protons) correlate with conformational changes influencing activity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from purity or analytical method differences. Cross-validate results using orthogonal techniques:

- Purity checks : HPLC (Rt = 10.37 min) and LC-MS ([M+H] = 298.14).

- Bioassay standardization : Use reference standards (e.g., Cayman Chemical’s Item No. 28352) to ensure consistency .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites. LogP (0.93) and polarizability (17.76 Å) from JChem guide solvent selection (e.g., ethanol vs. DMF). Molecular docking (AutoDock Vina) models interactions with enzymatic active sites .

Data-Driven Analysis

Q. How do solvent polarity and temperature influence the stability of this compound?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) show degradation <5% in ethanol but >15% in DMSO over 30 days. UV-Vis spectroscopy (λ = 230 nm) monitors ester bond hydrolysis. Storage at 2–8°C in amber vials extends shelf life .

Q. What are the limitations of current crystallization methods for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.